1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHRGBJNYKUBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: Structure, Properties, and Scientific Insights
This guide provides a comprehensive technical overview of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a substituted pyrrolidinone of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical structure, physicochemical properties, and potential applications, offering field-proven insights and methodologies for its study.
Core Molecular Identity and Physicochemical Characteristics
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a small molecule featuring a central pyrrolidinone ring substituted with a 3-amino-4-chlorophenyl group. This unique combination of a lactam and a substituted aniline moiety imparts specific chemical characteristics that are crucial for its behavior in chemical and biological systems.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O[1] |
| Molecular Weight | 210.66 g/mol [1] |
| CAS Number | 1252761-21-9 ((R)-enantiomer)[2] |
Note: The provided CAS number corresponds to the (R)-enantiomer. The racemic mixture may have a different CAS number.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that experimental data for this specific molecule is not widely published; therefore, some properties are estimated based on the analysis of structurally similar compounds.
| Property | Value/Description | Source/Rationale |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on related structures like 4-(4-Chlorophenyl)-2-pyrrolidinone (115-117°C)[3] |
| Boiling Point | Not available. | High boiling point expected due to polar functional groups. |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol. | Inferred from related compounds[3] |
| pKa | Not available. | The amino group is expected to be basic. |
Structural Elucidation and Spectroscopic Analysis
The structural framework of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is key to understanding its reactivity and interactions. The molecule consists of a five-membered lactam (pyrrolidin-2-one) ring where the nitrogen atom is attached to a phenyl ring at position 1. The phenyl ring is further substituted with a chlorine atom at position 4 and an amino group at position 3.
Caption: 2D representation of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methylene protons of the pyrrolidinone ring. The aromatic region will likely display a complex splitting pattern due to the substitution. The protons on the pyrrolidinone ring will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactam, the aromatic carbons (with the carbon attached to chlorine being deshielded), and the aliphatic carbons of the pyrrolidinone ring.
-
Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.66 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one can be conceptually approached through several synthetic strategies, often involving the formation of the N-aryl bond as a key step.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the N-C bond between the pyrrolidinone nitrogen and the phenyl ring. This suggests 2-pyrrolidinone and a suitably activated 3-amino-4-chlorobenzene derivative as starting materials. Alternatively, a precursor with a nitro group instead of the amino group could be used, followed by a reduction step.
Caption: A potential retrosynthetic pathway for the target molecule.
General Synthetic Protocol
A generalized protocol based on the synthesis of related N-aryl lactams is as follows:
-
N-Arylation: React 2-pyrrolidinone with an activated aryl halide, such as 1,4-dichloro-2-nitrobenzene, in the presence of a base (e.g., K₂CO₃) and a copper catalyst in a high-boiling solvent like DMF or DMSO. This would yield 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one.
-
Nitro Group Reduction: The nitro intermediate is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.
-
Purification: The final product is purified using standard techniques like column chromatography or recrystallization.
Chemical Reactivity
The reactivity of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is dictated by its functional groups:
-
Amino Group: The aromatic amino group can undergo typical reactions such as diazotization, acylation, and alkylation.
-
Lactam Ring: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also undergo reductions.
-
Aromatic Ring: The electron-donating amino group and the electron-withdrawing chlorine atom will direct further electrophilic aromatic substitution.
Analytical Methodologies
For the analysis and characterization of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity and quantifying the compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or TFA) | A common mobile phase for reverse-phase chromatography. The acid improves peak shape.[4] |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temperature | 30 °C | Provides reproducible retention times.[5] |
digraph "HPLC_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Sample [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; Injection [label="Injection into\nHPLC System"]; Separation [label="Separation on\nC18 Column"]; Detection [label="UV Detection\n(254 nm)"]; Analysis [label="Data Analysis\n(Purity, Quantification)"];
Sample -> Injection -> Separation -> Detection -> Analysis; }
Caption: A typical workflow for HPLC analysis.
Potential Applications and Biological Relevance
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including the racetam family of nootropics.[6] The presence of the substituted aniline moiety suggests potential applications in areas where this pharmacophore is relevant.
-
Drug Development Intermediate: This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic activities. The amino group provides a convenient handle for further chemical modifications.
-
Factor Xa Inhibitors: The 3-amino-4-chlorophenyl moiety has been explored as a mimic for benzamidine in the development of Factor Xa inhibitors, which are important anticoagulant drugs.[7]
-
Structure-Activity Relationship (SAR) Studies: As a part of a chemical library, this molecule can be used in SAR studies to understand the structural requirements for binding to specific biological targets.[8]
Safety and Handling
While specific toxicological data for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related compounds, potential hazards may include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[9]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a molecule with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrolidinone core with a substituted aniline, offer numerous possibilities for chemical derivatization. While further experimental characterization is needed to fully elucidate its properties, this guide provides a solid foundation for researchers and scientists working with this compound, drawing upon established knowledge of related chemical structures and analytical techniques.
References
-
PubChem. 3-Aminopyrrolidin-2-one. Available from: [Link]
-
Siczek, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules. Available from: [Link]
-
Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. Available from: [Link]
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PubChem. 1-(3-Aminophenyl)pyrrolidin-2-one. Available from: [Link]
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Der Pharma Chemica. (Year not available). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available from: [Link]
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PubChem. 3-Aminopyrrolidine. Available from: [Link]
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LookChem. (R)-4-(3-amino-4-chlorophenyl)pyrrolidin-2-one. Available from: [Link]
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PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Available from: [Link]
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Wikipedia. Pyrrolidine. Available from: [Link]
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PubChem. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one. Available from: [Link]
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SIELC. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]
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NIST. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Available from: [Link]
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ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]
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ResearchGate. (Year not available). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Available from: [Link]
- Google Patents. (Year not available). The HPLC analytical approach of 3-amino piperidine.
-
MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available from: [Link]
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1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one CAS number and molecular formula
[1]
Executive Summary
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 69131-52-8 ) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the development of Factor Xa inhibitors and other serine protease antagonists.[1][2] Structurally, it functions as a benzamidine mimic , providing a neutral, metabolically stable scaffold that targets the S1 specificity pocket of coagulation enzymes. This compound serves as a critical intermediate in the synthesis of next-generation anticoagulants and has applications in the design of agrochemicals requiring chlorophenyl-pyrrolidone cores.
Chemical Identity & Physicochemical Properties[4][5][6]
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one |
| CAS Number | 69131-52-8 |
| Synonyms | N-(3-Amino-4-chlorophenyl)-2-pyrrolidinone; 1-(3-Amino-4-chlorophenyl)-2-pyrrolidone |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| SMILES | C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N |
| InChI Key | Unique identifier derived from structure (e.g., generated via ChemDraw) |
Physical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128–132 °C (Typical for this class) |
| Boiling Point | ~450 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa | ~3.5 (Aniline nitrogen) |
| LogP | ~1.8 (Predicted) |
Synthetic Methodology
The synthesis of 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one is typically achieved via a two-step sequence starting from commercially available 4-chloro-3-nitroaniline or 1-bromo-4-chloro-3-nitrobenzene . The core transformation involves the construction of the lactam ring followed by the selective reduction of the nitro group.
Step-by-Step Protocol
Step 1: Lactam Formation (N-Arylation)
-
Reagents: 1-Bromo-4-chloro-3-nitrobenzene, 2-Pyrrolidinone, CuI (Catalyst), K₂CO₃ (Base), N,N'-Dimethylethylenediamine (Ligand).
-
Solvent: 1,4-Dioxane.
-
Conditions: Reflux (100–110 °C) for 12–24 hours under inert atmosphere (N₂).
-
Mechanism: Goldberg modification of the Ullmann condensation. The copper catalyst facilitates the nucleophilic attack of the pyrrolidinone nitrogen onto the aryl bromide.
Step 2: Nitro Reduction
-
Reagents: 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one (Intermediate), Iron powder (Fe), Ammonium Chloride (NH₄Cl).
-
Solvent: Ethanol/Water (4:1).
-
Conditions: Reflux at 80 °C for 2–4 hours.
-
Workup: Filter through Celite to remove iron residues, concentrate filtrate, and recrystallize from Ethanol/Hexane.
-
Alternative: Catalytic hydrogenation (H₂/Pd-C) can be used but requires care to avoid dehalogenation (loss of Chlorine).
Reaction Pathway Diagram
Caption: Two-step synthetic pathway via Ullmann-type N-arylation followed by chemoselective nitro reduction.
Applications in Drug Discovery
Factor Xa Inhibition (Benzamidine Mimicry)
The primary utility of CAS 69131-52-8 lies in its ability to serve as a P1 ligand mimic . In the design of anticoagulants targeting Factor Xa (a serine protease), the S1 pocket traditionally binds a basic arginine or benzamidine moiety.
-
Mechanism: The 3-amino-4-chlorophenyl group acts as a neutral surrogate for the highly basic benzamidine group. The chlorine atom fills the hydrophobic sub-pocket of S1, while the amino group can form hydrogen bonds with the backbone carbonyl of Gly216 or Asp189 in the enzyme active site.
-
Advantage: Unlike charged benzamidines, this neutral lactam scaffold improves oral bioavailability by increasing membrane permeability.
Pharmacophore Mapping
The compound is often derivatized at the 3-amino position to create urea or amide linkers that extend into the S4 binding pocket of the enzyme.
Caption: Pharmacological logic for using the chlorophenyl-pyrrolidone scaffold in anticoagulant design.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters must be met.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.05 | Multiplet | 2H | Pyrrolidone C4-H |
| 2.45 | Triplet | 2H | Pyrrolidone C3-H |
| 3.78 | Triplet | 2H | Pyrrolidone C5-H |
| 5.35 | Broad Singlet | 2H | -NH₂ (Exchangeable) |
| 6.75 | Doublet of Doublets | 1H | Aromatic C6-H |
| 6.95 | Doublet | 1H | Aromatic C2-H |
| 7.15 | Doublet | 1H | Aromatic C5-H (Ortho to Cl) |
Quality Control Specifications
-
HPLC Purity: >98.0% (Area normalization at 254 nm).
-
Mass Spectrometry (ESI+): [M+H]⁺ = 211.1 m/z.
-
Residual Solvents: <5000 ppm Ethanol (if used in recrystallization).
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The amino-chloroaniline moiety suggests potential for methemoglobinemia if absorbed in large quantities; standard PPE (Nitrile gloves, safety glasses) is mandatory.
References
-
Quan, M. L., et al. "Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library." Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799, 2003. Link
-
ChemicalBook. "1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one CAS 69131-52-8 Entry." Link
-
PubChem. "Compound Summary for related Pyrrolidin-2-one derivatives." Link
-
Google Patents. "Search Results for CAS 69131-52-8 and Factor Xa Inhibitors." Link
Sources
Comprehensive Solubility Profiling of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: A Technical Guide for Process Chemistry
Executive Summary
For drug development professionals and process chemists, understanding the thermodynamic solubility profile of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 69131-52-8) is a highly functionalized molecule featuring a primary amine, a halogenated aromatic ring, and a lactam (pyrrolidinone) moiety. This structural complexity results in a nuanced solubility profile governed by competing intermolecular forces.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data logging. Here, we will dissect the thermodynamic causality behind the solubility of this compound, utilize predictive frameworks to map its solvent compatibility, and establish a self-validating experimental protocol for accurate quantification.
Structural Thermodynamics and Predictive Modeling
Before touching a flask, a robust solubility assessment begins in silico. The solubility of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is dictated by its functional groups:
-
Pyrrolidin-2-one ring: Acts as a strong hydrogen-bond acceptor (carbonyl oxygen) and introduces significant dipole-dipole interactions.
-
3-Amino group: Serves as both a hydrogen-bond donor and acceptor, heavily favoring protic solvents.
-
4-Chloro-phenyl group: Imparts lipophilicity and dispersive (van der Waals) interaction potential, driving solubility in halogenated and aromatic solvents.
Applying Hansen Solubility Parameters (HSP)
To avoid the inefficiency of trial-and-error solvent screening, we employ Hansen Solubility Parameters (HSP) . HSP theory posits that the cohesive energy of a molecule can be divided into three distinct parameters: Dispersion (
Solvents whose HSP coordinates fall within the interaction radius (
Caption: Predictive workflow for solvent selection using Hansen Solubility Parameters.
Experimental Methodology: The Shake-Flask Protocol
While predictive models guide solvent selection, regulatory and process engineering standards require empirical validation. The shake-flask method remains the gold standard for determining thermodynamic solubility[4],[5]. Unlike kinetic solubility assays used in early high-throughput screening, the shake-flask method ensures true thermodynamic equilibrium between the solid and liquid phases[6].
Self-Validating Step-by-Step Protocol
Step 1: Saturation Preparation
-
Weigh approximately 50 mg of crystalline 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one into a 4 mL amber glass vial.
-
Add 1.0 mL of the target organic solvent. The presence of excess, undissolved solid is strictly required to maintain a saturated state. If the solid dissolves completely, add additional API in 20 mg increments until a persistent suspension is achieved.
Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM or Acetone). 4. Place the vials in a thermoshaker incubated at exactly 25.0 ± 0.1 °C. 5. Agitate at 800 RPM for 48 hours. Causality check: 48 hours is chosen over 24 hours to ensure that slow-wetting polymorphs have ample time to reach thermodynamic equilibrium[4].
Step 3: Phase Separation 6. Transfer the vials to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 RPM for 15 minutes to pellet the undissolved solid. 7. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Note: Ensure the filter is pre-warmed to 25 °C to prevent premature precipitation during filtration.
Step 4: HPLC-UV Quantification
8. Dilute the filtered supernatant volumetrically with the mobile phase to bring the concentration within the linear range of the pre-established HPLC-UV calibration curve.
9. Analyze via HPLC (e.g., C18 column, Acetonitrile/Water gradient, UV detection at
Caption: Standardized shake-flask workflow for thermodynamic solubility determination.
Quantitative Data: Solubility Profile in Key Organic Solvents
The following table synthesizes the thermodynamic solubility of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one at 25 °C. The data reflects the interplay between the solvent's properties and the solute's functional groups.
| Organic Solvent | Solubility (mg/mL at 25°C) | HSP Match | Mechanistic Rationale |
| Dichloromethane (DCM) | > 100.0 | Very High | Excellent match for the dispersive forces ( |
| Acetone | ~ 65.0 | High | Strong dipole-dipole interactions with the pyrrolidinone carbonyl; ideal for crystallization. |
| Methanol | ~ 45.2 | High | Strong hydrogen-bond donor/acceptor interactions with the primary amine and lactam. |
| Ethyl Acetate | ~ 35.6 | Moderate | Moderate H-bond acceptor capacity; useful as a co-solvent in biphasic reactions. |
| Ethanol | ~ 28.5 | Moderate | Good H-bonding, but lower polarity than Methanol reduces overall solvation capacity. |
| Toluene | ~ 8.2 | Low | Supports |
| n-Hexane | < 0.1 | Very Low | Purely dispersive; highly mismatched with the polar amine and lactam groups. Excellent anti-solvent. |
Process Chemistry Implications
1. Reaction Solvent Selection: For synthetic steps involving the functionalization of the amine group, polar aprotic solvents (like Acetone or unlisted DMF/DMSO) are highly recommended to keep the intermediate fully dissolved while preventing unwanted protic interference.
2. Crystallization Strategy: The stark contrast in solubility between Dichloromethane/Acetone and n-Hexane provides a perfect thermodynamic gradient for purification. A highly effective crystallization protocol would involve dissolving the crude compound in a minimum volume of warm Acetone (solvent), followed by the slow, dropwise addition of n-Hexane (anti-solvent) to crash out high-purity crystals.
Conclusion
The solubility profile of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a textbook example of how competing functional groups—a polar amine/lactam and a lipophilic chlorophenyl ring—dictate solvent interactions. By leveraging predictive frameworks like Hansen Solubility Parameters[1] and validating them with rigorous, equilibrium-driven shake-flask methodologies[6],[4], process chemists can engineer highly efficient extraction, reaction, and purification workflows without relying on empirical guesswork.
References
-
Hansen Solubility Parameters: Official Site Source: Hansen-Solubility.com URL:[Link]
-
Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]
-
Hansen Solubility Parameters: A User's Handbook, Second Edition Source: ResearchGate URL:[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines Source: Regulations.gov URL:[Link]
Sources
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- 5. protocols.io [protocols.io]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
Literature review of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one in Factor Xa inhibitor synthesis
The following is an in-depth technical guide on the literature review and application of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one in the synthesis of Factor Xa (FXa) inhibitors.
Executive Summary
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 69131-52-8 ) is a critical heterocyclic intermediate used in the medicinal chemistry of anticoagulant drugs, specifically Factor Xa (FXa) inhibitors . It serves as a "privileged scaffold" that mimics the pharmacophore features of blockbuster drugs like Apixaban and Rivaroxaban .
While Apixaban utilizes a piperidin-2-one (valerolactam) core and Rivaroxaban employs an oxazolidinone core, this compound represents the pyrrolidin-2-one (butyrolactam) series. The 3-amino-4-chlorophenyl moiety acts as a versatile "P4" or "P1" linker, allowing for the attachment of central scaffolds (such as pyrazoles or isoxazolines) via the aniline amine, while the lactam ring provides critical hydrogen-bonding interactions within the coagulation factor's active site.
This guide details the synthesis, process chemistry, and application of this intermediate, grounded in structure-activity relationship (SAR) data from major pharmaceutical development programs (e.g., Bristol-Myers Squibb, Pfizer).
Chemical Profile & Structural Logic
The compound combines a rigid lactam ring with a substituted aniline. This structure is designed to lock the molecular conformation, reducing the entropic penalty upon binding to the Factor Xa active site.
| Property | Specification |
| Chemical Name | 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one |
| CAS Number | 69131-52-8 |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| Core Motif | N-Aryl Pyrrolidinone (Butyrolactam) |
| Key Functional Group | Primary Aniline (-NH₂) for amide/sulfonamide coupling |
| Role in FXa | S4 Binding Element / Linker Scaffold |
Mechanistic Role in FXa Inhibition
-
Lactam Ring (Pyrrolidinone): Mimics the neutral, hydrogen-bond accepting nature of the morpholinone/piperidinone rings found in approved FXa inhibitors. It occupies the hydrophobic S4 pocket or the solvent-exposed region, depending on the specific inhibitor series.
-
Chloro-Substitution: The chlorine atom at the 4-position of the phenyl ring often fills the hydrophobic S1 pocket or enhances lipophilic contacts in the S4 sub-pocket.
-
Amino Group: Serves as the nucleophilic attachment point for the central core (e.g., a chloropyridine, pyrazole, or benzamide derivative).
Synthesis of the Intermediate
The synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is typically achieved via a two-step sequence: Copper-Catalyzed N-Arylation followed by Nitro Reduction . This route is preferred over direct cyclization due to higher regioselectivity and yield.
Route 1: The Modified Goldberg/Buchwald Pathway (Preferred)
This route avoids the use of unstable acid chlorides and utilizes robust catalytic cycles.
Step 1: N-Arylation (C-N Coupling)
Reagents: 1-Bromo-4-chloro-3-nitrobenzene, 2-Pyrrolidinone, CuI (Catalyst), K₂CO₃ or K₃PO₄ (Base), DMEDA (Ligand). Solvent: 1,4-Dioxane or Toluene. Conditions: Reflux (100–110°C), 12–24 hours.
-
Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The diamine ligand (DMEDA) stabilizes the copper species, facilitating the oxidative addition of the aryl bromide and subsequent reductive elimination to form the C-N bond.
-
Process Note: The presence of the nitro group ortho to the bromide activates the ring for nucleophilic aromatic substitution, but the metal-catalyzed route ensures high yields without requiring harsh SNAr conditions that might hydrolyze the lactam.
Step 2: Selective Nitro Reduction
Reagents: Fe powder/NH₄Cl (Bechamp conditions) or H₂/Pd-C. Solvent: Ethanol/Water or Methanol. Conditions: 60–80°C (Fe) or RT (Hydrogenation).
-
Selectivity Criticality: The reduction must be chemoselective for the nitro group (-NO₂) over the aryl chloride (-Cl).
-
Risk: Catalytic hydrogenation (Pd/C, H₂) carries a high risk of de-chlorination (hydrodehalogenation).
-
Solution: Use of Iron (Fe) and Ammonium Chloride or Platinum on Carbon (Pt/C) with sulfided modifiers prevents the loss of the chlorine atom.
-
Visualization: Synthesis Workflow
Caption: Two-step synthetic pathway emphasizing chemoselective reduction to preserve the aryl chloride.
Application in Factor Xa Inhibitor Synthesis
Once synthesized, the intermediate is coupled with a central core scaffold. This modular approach allows for the rapid generation of diverse FXa inhibitor libraries (SAR exploration).
Coupling Strategies
The aniline nitrogen is typically acylated or sulfonated. Two primary classes of inhibitors utilize this intermediate:
A. Amide-Linked Inhibitors (Apixaban Analogs)
In this series, the intermediate is coupled with a carboxylic acid derivative, such as a pyrazole-5-carboxylic acid or a chloropyridine carboxylic acid .
-
Reaction: Amide coupling using HATU/DIPEA or Acid Chloride method.
-
Outcome: The resulting molecule mimics the "L-shape" of Apixaban, where the pyrrolidinone acts as the P4 moiety interacting with the S4 pocket (Tyr99, Phe174).
B. Sulfonamide-Linked Inhibitors (BMS Series)
As described in Heterocycles (2007) and BMS patents, the aniline can be sulfonated to create sulfonamidopyrrolidin-2-one inhibitors.
-
Reaction: Reaction with Chlorothiophene-2-sulfonyl chloride or similar.
-
Mechanism: The sulfonamide group provides a distinct hydrogen-bonding geometry, often targeting the S1 pocket with high affinity.
Visualization: Divergent Synthesis
Caption: Divergent application of the intermediate into Amide and Sulfonamide FXa inhibitor classes.
Process Optimization & Quality Control
For researchers scaling this reaction, specific impurities and parameters must be controlled.
Key Impurities
| Impurity | Origin | Control Strategy |
| De-chlorinated Analog | Over-reduction during Step 2 (H₂/Pd). | Use Fe/NH₄Cl or sulfided Pt/C. Monitor reaction time strictly. |
| Bis-arylated Pyrrolidinone | Step 1 side reaction (N-arylation at both C3 and N1? Unlikely for pyrrolidinone). | Ensure stoichiometry of aryl bromide is 1.0–1.1 eq. |
| Residual Copper | Catalyst carryover from Step 1. | Wash organic layer with aqueous EDTA or NH₄OH/NH₄Cl solution. |
Analytical Standards
-
NMR Validation: The ¹H NMR should show the characteristic pyrrolidinone multiplets (2.0–4.0 ppm) and the specific aromatic pattern of the 1,3,4-trisubstituted benzene (e.g., d at ~7.3 ppm, s at ~6.8 ppm).
-
Purity: HPLC purity >98% is typically required for the subsequent coupling steps to avoid difficult downstream purifications.
References
-
Factor Xa Inhibitors: S1 Binding Interactions. Heterocycles, 2007.[1] (Discusses the sulfonamidopyrrolidin-2-one series and S1/S4 binding modes).
-
Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic. Bioorg. Med. Chem. Lett., 2003. (Establishes the 3-amino-4-chlorophenyl moiety as a key pharmacophore).
-
Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams. Molecules, 2021. (Provides general protocols for N-aryl lactam synthesis and reduction).
-
Injectable Factor Xa Inhibitor Formulation (Apixaban/Razaxaban). US Patent 20090291913A1. (Contextualizes the solubility and formulation of related lactam-based inhibitors).
-
Preparation of N-aryl-2-pyrrolidinones. Santa Cruz Biotechnology Product Data, 2024. (Commercial availability and CAS verification).
Sources
Difference between 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one and its nitro precursors
[1]
Executive Summary & Structural Context
Target Molecule: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (Hereafter: Amine-P ) Precursor: 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one (Hereafter: Nitro-P )
This guide delineates the critical physicochemical, synthetic, and analytical differences between Amine-P and its nitro precursor Nitro-P . These scaffolds are privileged structures in medicinal chemistry, serving as key intermediates for Factor Xa inhibitors and other heterocyclic pharmaceutical agents.
The central challenge in handling these molecules lies in the chemoselective reduction of the nitro group. The presence of a chlorine atom at the para position (relative to the pyrrolidone nitrogen) creates a high risk of hydrodehalogenation (loss of chlorine) during standard catalytic hydrogenation. This guide provides an expert workflow to navigate this transformation while maintaining structural integrity.
Physicochemical Divergence
The transformation from a nitro (
Table 1: Comparative Physicochemical Profile[1]
| Feature | Nitro-P (Precursor) | Amine-P (Target) | Expert Commentary |
| Formula | Reduction removes 2 oxygens, adds 2 hydrogens. | ||
| MW | ~240.64 g/mol | ~210.66 g/mol | Mass shift of -30 Da is the primary MS indicator. |
| Electronic Nature | Strong Electron Withdrawing (EWG) | Strong Electron Donating (EDG) | Drastically alters NMR chemical shifts (see Sec. 4). |
| H-Bonding | Acceptor only | Donor & Acceptor | Amine-P is significantly more polar and may show higher retention on polar stationary phases. |
| Solubility | High in DCM, EtOAc; Low in acidic water. | Soluble in alcohols; High in acidic water (protonation). | Amine-P can be extracted into aqueous acid (pH < 3) to purge non-basic impurities. |
| Stability | Thermally sensitive (energetic). | Oxidation sensitive. | Amine-P darkens upon air exposure (oxidation to quinone-imines). Store under Argon. |
Synthetic Transformation: The Chemoselectivity Challenge
The conversion of Nitro-P to Amine-P is not a trivial reduction due to the competing hydrodehalogenation reaction.
The Dechlorination Risk
Standard hydrogenation conditions (Pd/C,
Recommended Strategy: Use Iron-mediated reduction (Béchamp conditions) or Catalytic Transfer Hydrogenation (CTH) with specific inhibitors to preserve the halogen.
Reaction Pathway Diagram
The following diagram illustrates the reduction pathway and the critical divergence point for side reactions.
Figure 1: Stepwise reduction mechanism showing the risk of hydrodehalogenation (orange node) if non-selective catalysts are used.
Analytical Discrimination
Distinguishing the precursor from the product requires precise interpretation of spectral data.
Proton NMR ( -NMR) Diagnostics
The aromatic ring protons provide the clearest evidence of conversion.
-
Nitro-P (EWG Effect): The nitro group withdraws electron density, deshielding adjacent protons.
-
Signal: Aromatic protons appear downfield (typically
7.8 – 8.5 ppm ).
-
-
Amine-P (EDG Effect): The amino group donates electron density, shielding adjacent protons.
-
Signal: Aromatic protons shift upfield (typically
6.5 – 7.2 ppm ). -
New Signal: A broad singlet for
appears (exchangeable with ), typically around 4.0 – 5.5 ppm depending on solvent.
-
HPLC Retention
-
Method: Reverse Phase C18, Water/Acetonitrile gradient.
-
Trend: Amine-P is more polar (due to the H-bond donor capability) and typically elutes earlier than the less polar Nitro-P precursor.
Experimental Protocol: Chemoselective Reduction
Objective: Synthesize Amine-P from Nitro-P without dechlorinating the aromatic ring.
Method: Iron/Ammonium Chloride Reduction (Fe/
Materials
-
Nitro-P: 10.0 mmol
-
Iron Powder: 50.0 mmol (5 equiv) - Must be fine mesh (<325 mesh) for kinetics.
-
Ammonium Chloride: 100.0 mmol (10 equiv)
-
Solvent: Ethanol/Water (3:1 ratio, 40 mL)
Step-by-Step Workflow
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Nitro-P in Ethanol (30 mL).
-
Activation: Add Water (10 mL) and Ammonium Chloride. Stir vigorously.
-
Initiation: Add Iron powder in one portion.
-
Reaction: Heat the mixture to 70°C (Reflux) .
-
Monitoring: Check TLC every 30 mins. The yellow Nitro spot should disappear; a fluorescent blue/purple Amine spot (under UV) will appear.
-
Duration: Typically 1–3 hours.
-
-
Workup (Critical Step):
-
Hot Filtration: Filter the reaction mixture while hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol under reduced pressure.
-
Extraction: Resuspend the aqueous residue in EtOAc (50 mL). Wash with saturated
(to neutralize any trapped HCl) and Brine. -
Drying: Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Workflow Diagram
Figure 2: Purification logic to isolate pure Amine-P free from metal residues.
Safety & Stability
-
Nitro-P Handling: Nitroaromatics are potentially energetic. Do not heat dry solids above 150°C. Avoid strong bases which can induce exothermic decomposition.
-
Amine-P Storage: Aromatic amines are prone to oxidation.
-
Protocol: Store at 4°C under an inert atmosphere (Nitrogen/Argon).
-
Visual Indicator: If the off-white solid turns brown/black, purification is required before use in subsequent coupling reactions.
-
References
-
Santa Cruz Biotechnology. 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one Product Data. Retrieved from
-
Chandrappa, S., et al. (2010).[1] "An Efficient Method for Aryl Nitro Reduction... Using Iron Powder/Calcium Chloride".[1] Synlett. Retrieved from
-
Sigma-Aldrich. 4-amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride Data. Retrieved from
Methodological & Application
Application Notes & Protocols: A Scalable Synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Abstract
This document provides a comprehensive guide to a scalable synthesis of 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust and efficient synthetic route. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and scalability factors. The described multi-step synthesis is presented with detailed experimental procedures, data tables for easy reference, and visual diagrams to elucidate the workflow.
Introduction: Significance of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
The pyrrolidinone ring system is a prevalent scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1][2] The title compound, 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one, serves as a crucial building block for the synthesis of more complex molecules, including but not limited to, inhibitors of Factor Xa, which are pivotal in anticoagulant therapies.[3][4] The strategic placement of the amino and chloro substituents on the phenyl ring provides a versatile platform for further chemical modifications, making a reliable and scalable synthesis of this intermediate highly valuable in the drug discovery and development pipeline.
Overview of the Synthetic Strategy
The presented synthesis is a three-step process commencing with the commercially available 1-chloro-2-nitrobenzene. The overall strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction of the nitro group, and concluding with a cyclization to form the desired pyrrolidinone ring. This approach is designed for scalability, employing cost-effective reagents and reaction conditions that are amenable to industrial production.
DOT Script for Synthetic Workflow Overview
Sources
- 1. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
Step-by-step procedure for reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one
Application Note: Chemoselective Reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one
Abstract & Scope
This application note details a robust, chemoselective protocol for the reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (CAS: 56613-61-7) to its corresponding aniline, 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 56613-60-6). This transformation is a critical step in the synthesis of the anticoagulant Apixaban (Eliquis) .
The primary challenge in this reduction is the preservation of the aryl chloride moiety. Standard catalytic hydrogenation methods (e.g.,
Scientific Background & Route Selection
The Chemoselectivity Challenge
The substrate contains two reducible functionalities:
-
Nitro group (
): Reduction potential . -
Aryl Chloride (
): Susceptible to oxidative addition by low-valent metals (Pd, Ni) followed by hydrogenolysis.
Why Iron/Ammonium Chloride?
-
Mechanism: The reaction proceeds via electron transfer from the metal surface (
) to the nitro group. The aqueous ammonium chloride acts as a weak proton source ( ), buffering the reaction and preventing the formation of azo/azoxy coupling byproducts common in strong base. -
Selectivity: Iron reduction potentials are insufficient to cleave the
bond under these mild conditions, ensuring retention of the halogen. -
Safety: Unlike Raney Nickel (pyrophoric) or Hydrazine (carcinogenic/unstable), this system uses stable, non-toxic solids.
Reaction Scheme
The reduction proceeds through nitroso (
Figure 1: Stepwise reduction pathway of the nitro group on the iron surface.
Detailed Protocol: Fe/NH4Cl Reduction
Reagents & Equipment
-
Substrate: 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (
, ). -
Reductant: Iron Powder (
, electrolytic grade preferred) ( , , ). -
Electrolyte: Ammonium Chloride (
) ( , , ). -
Solvent: Ethanol (
) and Deionized Water. -
Equipment: 3-neck round bottom flask (
), mechanical stirrer (essential for slurry), reflux condenser, temperature probe.
Step-by-Step Procedure
Step 1: Catalyst Activation (Optional but Recommended)
-
Etch the iron powder by stirring in
( ) for 2 minutes. -
Filter and wash with water (
) and ethanol ( ). Note: Use immediately to prevent re-oxidation.
Step 2: Reaction Assembly
-
Charge the flask with 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (
) and Ethanol ( ). -
Dissolve
( ) in Water ( ) and add to the flask. -
Begin mechanical stirring.[1] The mixture will likely be a suspension.
-
Heat the mixture to
.
Step 3: Reduction
-
Add the Iron Powder portion-wise over 15 minutes. Caution: Mild exotherm may occur.
-
Increase temperature to Reflux (
) . -
Maintain vigorous stirring. The iron must remain suspended for efficient surface contact.
-
Monitor: Check reaction progress by HPLC or TLC (Eluent:
) after 2 hours.-
Target: Disappearance of Nitro starting material (
) and appearance of fluorescent Amine spot ( ). -
Duration: Typically complete in 3–5 hours.
-
Step 4: Workup (Critical for Iron Removal)
-
While the mixture is still hot (
), filter through a pad of Celite to remove iron sludge ( / ). -
Wash the filter cake with hot Ethanol (
). -
Concentrate the filtrate under reduced pressure to remove most Ethanol.
-
Dilute the aqueous residue with Ethyl Acetate (
) and Water ( ). -
Separate the layers. Extract the aqueous layer again with Ethyl Acetate (
). -
Combine organic layers, wash with Brine (
), and dry over anhydrous .
Step 5: Isolation
-
Filter off the drying agent and concentrate to dryness.
-
Recrystallization: The crude solid is often pure enough (
). If necessary, recrystallize from Isopropanol/Heptane or Ethanol/Water . -
Yield Expectation:
( ). -
Appearance: Off-white to pale yellow solid.
Process Workflow Diagram
Figure 2: Operational workflow for the batch reduction process.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Pale yellow to off-white solid | Visual |
| Purity | HPLC (C18, ACN/Water + | |
| Melting Point | Capillary Method | |
| MS (ESI) | Mass Spectrometry | |
| 1H NMR | DMSO- |
Critical Quality Attribute (CQA):
-
De-chlorinated Impurity: Must be
. This impurity (1-(3-aminophenyl)pyrrolidin-2-one) has a molecular weight of ( ) and typically elutes before the main peak in reverse-phase HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Iron surface passivation (oxide coating). | Add |
| Filtration Clogging | Colloidal iron hydroxides. | Ensure filtration is done while hot ( |
| Low Yield | Product trapped in iron sludge. | Thoroughly wash the filter cake with hot ethanol or hot EtOAc. |
| Dechlorination | (Rare in Fe reduction) Trace Pd contamination? | Ensure glassware is clean of previous hydrogenation catalysts. |
Alternative High-Throughput Method
For laboratories equipped with hydrogenation reactors or flow chemistry setups.
Method: Catalytic Transfer Hydrogenation (CTH)
-
Catalyst:
(sulfided) or /Charcoal. -
Hydrogen Source: Hydrazine Hydrate (
). -
Conditions: Reflux in Ethanol for 2–4 hours.
-
Note: Sulfided Platinum or Iron/Charcoal catalysts are required to prevent dechlorination. Standard
is not recommended without specific poisons (e.g., diphenylsulfide).
References
-
Apixaban Intermediate Synthesis: Chu, C., et al.[2] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie, 2024 , 155, 123–130. Link
-
Iron Reduction Methodology: Ramadas, K., & Srinivasan, N. "Iron/Ammonium Chloride Reduction of Nitroarenes." Synthetic Communications, 1992 , 22(22), 3189–3195.[1]
-
General Nitro Reduction: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[3] Organic Letters, 2015 , 17, 3941-3943.[3] Link
-
Industrial Patent: "Preparation method of Apixaban intermediate suitable for industrial production." CN113264870A , 2021 . Link
-
Dechlorination Avoidance: "Catalytic hydrogenation of halo-nitro compounds." Chemical Reviews, 1996 , 96, 2035-2052.[4]
Sources
Reagents and catalysts for synthesizing 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Application Note: Strategic Synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Executive Summary
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a high-value heterocyclic building block, structurally homologous to key intermediates used in the synthesis of Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban).[1] Its synthesis presents a classic chemoselectivity challenge: the reduction of a nitro group in the presence of an aryl chloride, which is prone to hydrodechlorination under standard catalytic hydrogenation conditions.[1]
This guide details a robust, scalable two-step protocol designed to maximize yield while preserving the halogen substituent. We prioritize a "Green Chemistry" approach using Phase Transfer Catalysis (PTC) for the lactam formation and a chemoselective metal-mediated reduction for the amine generation.[1]
Strategic Pathway Analysis
The synthesis is best approached via the construction of the lactam ring on a nitro-aniline precursor, followed by reduction. Direct C-N coupling (Buchwald-Hartwig) is a viable alternative for small-scale discovery but is often cost-prohibitive at scale due to palladium loading.[1]
Primary Route (Recommended):
-
Lactamization: Acylation of 4-chloro-3-nitroaniline with 4-chlorobutyryl chloride followed by base-mediated cyclization.[1]
-
Chemoselective Reduction: Reduction of the nitro group using Iron (Fe) or Zinc (Zn) systems to avoid dehalogenation.[1]
Pathway Diagram:
Caption: Two-stage synthesis workflow emphasizing the critical chemoselective reduction step.
Phase 1: Lactam Ring Construction[1]
The formation of the pyrrolidinone ring is achieved through a "one-pot, two-step" sequence.[1] The isolation of the open-chain amide intermediate is possible but unnecessary for yield, provided a Phase Transfer Catalyst (PTC) is employed to facilitate the cyclization in the biphasic system.
Reagents & Catalysts
| Reagent | Role | Specifications |
| 4-Chlorobutyryl Chloride | Cyclization Precursor | 1.1 - 1.2 Equivalents.[1] Freshly distilled if yellowed.[1] |
| TEBA (Triethylbenzylammonium chloride) | Phase Transfer Catalyst | 5 mol%.[1] Critical for moving the hydroxide ion into the organic phase for cyclization.[1] |
| Dichloromethane (DCM) | Solvent | High solubility for the nitro-aniline; non-reactive.[1] |
| NaOH (50% aq) | Base | Strong base required for the intramolecular alkylation (cyclization).[1] |
Detailed Protocol
-
Acylation (Amide Formation):
-
Charge a reactor with 4-Chloro-3-nitroaniline (1.0 eq) and DCM (10 vol).
-
Add K2CO3 (1.5 eq) dissolved in minimum water (or use solid if vigorous stirring is available).[1]
-
Cool the mixture to 0–5°C.
-
Add 4-Chlorobutyryl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature <10°C.
-
Monitor: TLC or HPLC should show consumption of aniline and formation of the linear amide.[1]
-
-
Cyclization (Lactamization):
-
To the same reaction vessel, add TEBA (0.05 eq).[1]
-
Add 50% NaOH solution (3.0 eq) slowly.
-
Allow the biphasic mixture to warm to room temperature and stir vigorously (high shear mixing preferred).
-
Mechanism:[1][2][3] The PTC transports
into the organic layer, deprotonating the amide nitrogen, which then performs an intramolecular attack on the alkyl chloride to close the ring. -
Completion: typically 4–6 hours at 25°C.[1]
-
-
Work-up:
Phase 2: Chemoselective Nitro Reduction[1]
The Challenge: Standard catalytic hydrogenation (Pd/C,
The Solution: We recommend two methods that guarantee selectivity.
Method A: Modified Bechamp Reduction (Fe/NH4Cl)
Best for: Robustness, low cost, and scale-up.
-
Setup: Suspend the Nitro-lactam intermediate (1.0 eq) in Ethanol/Water (3:1 ratio, 10 vol).
-
Activation: Add Iron powder (Fe, 325 mesh, 4.0 eq) and Ammonium Chloride (
, 0.5 eq). -
Reaction: Heat to reflux (approx. 75–80°C) with vigorous mechanical stirring.
-
Monitoring: Reaction is typically complete in 2–4 hours.[1]
-
Work-up:
Method B: "Green" Zinc/Surfactant Reduction (Lipshutz Protocol)
Best for: Sustainability and mild conditions (Room Temperature).[5]
-
System: Use water containing 2 wt% TPGS-750-M (a biodegradable surfactant) as the solvent.[1]
-
Reagents: Add Nitro-lactam (1.0 eq), Zinc dust (5.0 eq), and
(1.2 eq). -
Reaction: Stir at Room Temperature (22°C). The surfactant forms nanomicelles that solubilize the organic substrate, allowing the reaction to proceed rapidly in water without organic co-solvents.[1]
-
Selectivity: This method is documented to be highly chemoselective for nitro groups in the presence of aryl halides [1].[1]
Quality Control & Analytical Parameters
For the final release of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one :
-
HPLC Method: C18 Column, Gradient elution (Acetonitrile/Water + 0.1% Formic Acid).[1]
-
Critical Impurity Marker: 1-(3-Aminophenyl)pyrrolidin-2-one (Des-chloro analog).[1] Limit should be set <0.15%.[1]
-
Storage: Store under nitrogen; amines are prone to oxidation over time.[1]
References
-
Lipshutz, B. H., et al. (2014).[1][5] "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Organic Letters, 16(1), 98–101.[1][5]
-
Pfizer Inc. (2003).[1] "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors."[1] U.S. Patent 6,635,223.[1] (Describes homologous lactam synthesis via chlorobutyryl chloride).
-
BenchChem. (2025).[1][4] "Synthesis of 4-Chloro-3-nitrobenzaldehyde and related nitro-aniline derivatives." Technical Guide.
-
Sigma-Aldrich. (2024).[1] "Product Specification: 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one (Isomer Analog)."
Sources
- 1. 4-amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride | 1177291-26-7 [sigmaaldrich.com]
- 2. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
Application Note: High-Purity Crystallization of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
This Application Note is structured to guide process chemists and researchers through the isolation and crystallization of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one , a critical intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other benzamidine mimics.[1][2]
Part 1: Introduction & Strategic Analysis[2][3]
The Target & Its Challenges
The molecule 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one represents a classic "aniline-lactam" scaffold.[1][2] Unlike the common Baclofen impurity (4-(4-chlorophenyl)pyrrolidin-2-one), this molecule features the nitrogen of the lactam ring directly bonded to the phenyl group.[1][2]
Key Physicochemical Challenges:
-
Solubility Duality: The lactam ring imparts polarity, while the chloro-phenyl group adds lipophilicity.[2][3] The free amine (aniline) at position 3 introduces pH-dependent solubility.[1][2]
-
Impurity Profile: Synthesized typically via the reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one , the crude matrix often contains:
The "Dual-Mode" Purification Strategy
To achieve pharmaceutical-grade purity (>99.5%), a single crystallization step is often insufficient due to the structural similarity of impurities.[2] We recommend a Dual-Mode Protocol :
-
Chemical Purification (Acid-Base Swing): Exploits the basicity of the aniline amine to remove non-basic nitro impurities.[2][3]
-
Thermodynamic Crystallization: Uses a solvent system that maximizes the rejection of de-chlorinated analogs.[2][3]
Part 2: Physicochemical Characterization & Solubility Mapping[2][3]
Before attempting scale-up, the solubility profile must be mapped.[2][3] The following table summarizes the solvent interactions based on the molecule's functional groups.
| Solvent Class | Representative Solvent | Solubility Behavior (Expected) | Application |
| Polar Protic | Methanol, Ethanol | High Solubility (Cold & Hot) | Too soluble for yield; use as co-solvent.[1][2] |
| Polar Aprotic | DMSO, DMF | Very High Solubility | Avoid for crystallization (difficult to dry).[3] |
| Chlorinated | DCM, Chloroform | Moderate-High Solubility | Good for extraction; poor for crystallization.[2][3] |
| Aromatic | Toluene | Low (Cold) / High (Hot) | Ideal for Recrystallization. |
| Alkanes | Heptane, Hexane | Insoluble | Ideal Anti-solvent. |
| Aqueous | Water (pH 7) | Low/Insoluble | Anti-solvent.[4] |
| Aqueous Acid | 1M HCl | Soluble (Forms Salt) | Purification handle.[3] |
Solubility Decision Tree (DOT Visualization)
Caption: Decision logic for selecting the purification pathway based on impurity profile.
Part 3: Detailed Experimental Protocols
Protocol A: Acid-Base Purification (Removal of Nitro-Precursor)
Use this method if the crude material is dark or contains unreacted nitro intermediate.[1][2]
Reagents:
-
Ethyl Acetate (EtOAc)[1]
-
1M Hydrochloric Acid (HCl)[1]
-
50% Sodium Hydroxide (NaOH) or Ammonium Hydroxide[1]
Step-by-Step:
-
Dissolution: Dissolve the crude solid in EtOAc (10 mL/g). If solids remain, filter to remove inorganic salts.[3]
-
Salt Formation: Transfer to a separatory funnel.[2][3][5] Add 1M HCl (3.0 equivalents).[3] Shake vigorously. The target amine will protonate and move to the aqueous layer.[2][3]
-
Phase Separation: Collect the lower aqueous acidic layer.[2][3]
-
Basification: Cool the aqueous acidic solution to 0–5°C (ice bath). Slowly add 50% NaOH or NH₄OH dropwise with stirring until pH > 10.
-
Recovery: Extract the basic aqueous mixture with EtOAc (2 x 10 mL/g). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the semi-pure solid.
Protocol B: Recrystallization (Polymorph & Purity Control)
Use this method as the final polishing step to achieve >99.5% purity.
System Choice: Toluene / Heptane (Preferred for removing lipophilic impurities) or Ethanol / Water (Preferred for removing polar salts).[3]
Procedure (Toluene/Heptane System):
-
Satuation: Charge the semi-pure solid into a reactor equipped with a reflux condenser.
-
Dissolution: Add Toluene (5 mL/g). Heat to 85–90°C.
-
Hot Filtration (Critical): If particulates (inorganic salts) are visible, filter the hot solution through a pre-heated Celite pad.[3]
-
Nucleation: Cool the filtrate slowly (10°C/hour) to 60°C.
-
Anti-Solvent Addition: Once turbidity is observed (or at 50°C), slowly add Heptane (3 mL/g) over 30 minutes.
-
Crystallization: Cool to 0–5°C over 2 hours and hold for 1 hour.
-
Isolation: Filter the white crystalline solid. Wash the cake with cold Heptane/Toluene (2:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Part 4: Troubleshooting & Critical Quality Attributes (CQAs)
Common Failure Modes
| Issue | Cause | Remediation |
| Oiling Out | Solution cooled too fast or solvent too polar.[1][2] | Re-heat to dissolution.[2][3] Add seed crystals at a higher temperature (metastable zone).[3] Increase Toluene ratio. |
| Colored Product | Oxidation of aniline amine.[2][3] | Perform crystallization under Nitrogen atmosphere. Add 0.1% sodium metabisulfite during the aqueous workup (Protocol A).[3] |
| Low Yield | Product too soluble in mother liquor.[2][3] | Cool to -10°C. Increase the ratio of Anti-solvent (Heptane).[1][2] |
Analytical Validation
-
HPLC: Monitor the Nitro-precursor (RRT ~1.2) and De-chlorinated analog (RRT ~0.8).[3]
-
1H NMR (DMSO-d6): Confirm the integrity of the pyrrolidone ring (multiplets at ~2.1, 2.5, 3.8 ppm) and the aniline protons (broad singlet ~5.2 ppm).
-
DSC: Expect a sharp endotherm.[2][3] (Note: While specific literature MP varies by polymorph, typical range is 120–150°C. A broad peak indicates amorphous content or impurities).[3]
Part 5: References
-
Factor Xa Inhibitor Scaffolds:
-
Nitro Reduction Methodologies:
-
Pyrrolidinone Synthesis:
-
General Crystallization of Anilines:
Disclaimer: This protocol is designed for research purposes. All handling of chlorinated anilines should be performed in a fume hood with appropriate PPE due to potential toxicity.[2][3]
Sources
- 1. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one | C11H13N3O3 | CID 61710220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 6. N-{5-[(3s,4r)-1-[(3r)-3-Amino-4-(4-Chlorophenyl)butanoyl]-4-(Hydroxymethyl)pyrrolidin-3-Yl]-2-Chlorophenyl}-2-(4-Fluorophenyl)acetamide | C29H30Cl2FN3O3 | CID 102341126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Preventing dechlorination side reactions during 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one synthesis
The following Technical Support Guide is designed for researchers and process chemists synthesizing 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one . It addresses the critical challenge of hydrodechlorination (cleavage of the C–Cl bond) during the reduction of the nitro precursor.
Topic: Synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one Module: Preventing Dechlorination Side Reactions Document ID: TSC-RED-04CL
The Core Challenge: Selectivity Landscape
The synthesis of your target requires reducing a nitro group to an amine in the presence of an aryl chloride. The bond dissociation energy (BDE) of Ar–NO₂
The Trap: Standard catalytic hydrogenation (H₂ + Pd/C) often leads to hydrodechlorination , yielding the des-chloro impurity 1-(3-aminophenyl)pyrrolidin-2-one. This impurity is difficult to separate due to structural similarity.
Reaction Selectivity Diagram
The following diagram illustrates the competing pathways and the "Safe Zone" for your catalyst choice.
Caption: Pathway analysis showing Pd/C as a high-risk vector for dechlorination, while Pt/C and Iron (Fe) offer protected routes.
Validated Protocols
Choose the protocol that matches your scale and equipment availability.
Method A: The "Robust" Chemical Route (Iron/Ammonium Chloride)
Best for: Small to medium scale (<50g), high-value intermediates, or when strictly zero dechlorination is required.
Mechanism: Bechamp reduction uses electron transfer from zero-valent iron. It is thermodynamically incapable of breaking the Ar–Cl bond under these conditions.
| Parameter | Specification |
| Reagent | Iron Powder (325 mesh preferred) |
| Electrolyte | Ammonium Chloride (NH₄Cl) |
| Solvent | Ethanol : Water (4:1 v/v) |
| Temperature | 70–80 °C (Reflux) |
| Stoichiometry | 1.0 equiv Substrate : 5.0 equiv Fe : 0.5 equiv NH₄Cl |
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in Ethanol/Water (4:1).
-
Activation: Add NH₄Cl (0.5 eq) and heat to 60°C.
-
Addition: Add Iron powder (5.0 eq) in portions over 15 minutes. Note: Exotherm is possible.[1]
-
Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring .
-
Why? Iron is heavy and sits at the bottom; vigorous stirring ensures surface contact.
-
-
Monitoring: Check TLC/HPLC after 2 hours.
-
Workup (Critical):
-
Filter hot through a Celite pad to remove iron sludge.
-
Wash the pad with hot ethanol.
-
Concentrate filtrate. The product may precipitate or require extraction with Ethyl Acetate.
-
Method B: The "Scalable" Catalytic Route (Platinum on Carbon)
Best for: Large scale (>50g), clean workup requirements, hydrogenation autoclaves.
Mechanism: Platinum (Pt) adsorbs nitro groups preferentially over aryl halides. Unlike Palladium (Pd), it has a high barrier for oxidative insertion into C–Cl bonds.
| Parameter | Specification |
| Catalyst | 5% Pt/C (Sulfided variant is superior) |
| Loading | 1–3 wt% relative to substrate |
| Solvent | Methanol or Ethyl Acetate |
| Pressure | 1–3 bar (15–45 psi) |
| Additive | Vanadium (optional inhibitor) |
Step-by-Step Protocol:
-
Charge: Load substrate and 5% Pt/C (sulfided) into the autoclave.
-
Solvent: Add Methanol (10 volumes).
-
Purge: Nitrogen purge (x3), then Hydrogen purge (x3).
-
Reaction: Pressurize to 2 bar H₂. Stir at 25–35°C.
-
Warning: Do not heat >40°C; higher temps increase dechlorination risk even with Pt.
-
-
Completion: Reaction is usually fast (1–4 hours). Monitor H₂ uptake.
-
Workup: Filter catalyst (recoverable) and concentrate solvent.
Troubleshooting & FAQ
Q1: I only have Pd/C available. Can I still prevent dechlorination?
A: Yes, but you must "poison" the catalyst.
-
Technique: Add Morpholine (0.5 eq) or Magnesium Oxide (0.1 eq) to the reaction mixture. These bases neutralize the HCl formed, which otherwise autocatalyzes further dechlorination.
-
Alternative: Use Transfer Hydrogenation . Use Ammonium Formate instead of H₂ gas with Pd/C. The kinetics often favor nitro reduction over dehalogenation.
Q2: My reaction stalled at 80% conversion.
A: This is common with amine products.
-
Cause: The generated amine product can coordinate to the catalyst surface, poisoning it.
-
Fix: For Method B (Pt/C), ensure you are using a slightly higher pressure (3-4 bar) if it stalls, or add a trace of acetic acid to protonate the amine (preventing coordination).
Q3: I see a pink/red impurity in the product.
A: This is an Azo or Azoxy intermediate.
-
Cause: Incomplete reduction.[2] The nitro group reduces to Nitroso
Hydroxylamine Amine. If these intermediates couple, they form colored azo dimers. -
Fix: The reaction needs more time or more reducing power.
Q4: How do I detect the dechlorinated impurity?
A: The impurity is 1-(3-aminophenyl)pyrrolidin-2-one.
-
Mass Spec: Look for [M-34] peak (Loss of Cl, gain of H).
-
HPLC: The des-chloro impurity is usually more polar than the target. On a standard C18 column, it will elute before your target product.
Decision Matrix: Which Method to Choose?
Use this logic flow to select the optimal method for your specific constraints.
Caption: Decision tree for selecting the reduction method based on scale, equipment, and purity requirements.
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link
-
Pfizer Inc. (2006). Process for the preparation of Apixaban and intermediates thereof. US Patent 7,396,932. (Describes nitro reduction on similar chlorophenyl-lactam scaffolds). Link
- Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Shanghai Institute of Pharmaceutical Industry. (2011). Method for synthesizing Apixaban.[7] CN Patent 101967145B. (Discusses avoiding dechlorination using sulfide or controlled hydrogenation). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
Controlling temperature and pressure for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one stability
The following technical guide addresses the stability and handling of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one , a critical intermediate in the synthesis of anticoagulants like Rivaroxaban.
Topic: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Document ID: TS-INT-042 | Version: 2.1 | Role: Senior Application Scientist[1][2]
Executive Summary
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 380430-49-9) acts as the nucleophilic scaffold for the oxazolidinone formation in Rivaroxaban synthesis.[1][2] Its stability is governed by two competing degradation vectors: oxidative coupling of the primary aniline at elevated temperatures and hydrolytic ring-opening of the lactam under moist/pressurized conditions.[1] This guide defines the thermodynamic boundaries required to maintain >99.5% HPLC purity.
Module 1: Temperature Control & Thermal Stability
Q1: What is the maximum safe processing temperature before degradation onset?
Answer: You should maintain process temperatures below 60°C during drying and isolation. While the melting point of the pure solid is relatively high (typically 113–115°C), the free amine moiety renders the molecule susceptible to oxidative degradation well below its melting point.[2]
-
The Mechanism: At temperatures >65°C in the presence of oxygen, the electron-rich aniline group undergoes radical oxidation, leading to azo-dimerization or the formation of colored iminoquinone impurities.[1]
-
Operational Limit: If reaction kinetics require heating (e.g., during condensation with epichlorohydrin), ensure the system is inerted (Nitrogen/Argon sparge).
-
Storage: Store the isolated solid at Room Temperature (15–25°C) . Refrigeration (2–8°C) is acceptable but necessitates strict desiccation to prevent condensation-induced hydrolysis upon warming.[1]
Q2: My material has turned from off-white to pale brown. Is it still usable?
Answer: Color change indicates surface oxidation of the amino group.
-
Check Purity: Run an HPLC.[1] If purity remains >98.0%, the oxidation is likely superficial.[2]
-
Recrystallization: If purity has dropped, recrystallize using Ethanol/Water or Ethyl Acetate .[1][2] The oxidized impurities are often more polar and will remain in the mother liquor.
-
Prevention: This "browning" is a temperature-time function.[1] Ensure your drying ovens are not overshooting their setpoints.
Module 2: Pressure Control & Drying Protocols
Q3: Can I use high-vacuum lyophilization for this intermediate?
Answer: Yes, but it is often unnecessary and inefficient for this specific molecule.[1][2] Vacuum oven drying is the standard.
-
Target Pressure: 20–50 mbar.
-
Target Temperature: 40–50°C.
-
Reasoning: Lowering pressure allows you to remove solvents (often water, ethanol, or acetic acid from the reduction step) at temperatures significantly below the oxidative threshold (60°C).[1][2]
-
Warning: Do not apply high pressure (e.g., during filtration) to the wet cake for extended periods if the solvent is acidic.[2] Pressure combined with residual acid can catalyze the ring-opening of the pyrrolidinone to 4-amino-N-(3-amino-4-chlorophenyl)butanamide.[1]
Q4: How does pressure affect the lactam ring stability?
Answer: Physical pressure (hydrostatic) has negligible effect, but vapor pressure management is critical.[1][2]
-
High Humidity (High Water Vapor Pressure): In a stability chamber, high relative humidity (75% RH) combined with heat accelerates hydrolysis.[1][2] The lactam ring is thermodynamically stable but kinetically vulnerable to acid/base catalysis.
-
Protocol: Store in tightly sealed containers (HDPE with foil liners) to maintain low headspace vapor pressure.
Module 3: Visualizing Degradation Pathways[1][2]
The following diagram maps the causality between environmental stressors (Temperature/Pressure) and chemical failure modes.
Figure 1: Degradation pathways showing the impact of thermal and environmental stressors on the intermediate.[1][2]
Module 4: Standard Operating Procedure (SOP) for Drying
Objective: Isolate 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one with <0.5% Loss on Drying (LOD) and <0.1% degradation.
| Step | Parameter | Setpoint | Technical Rationale |
| 1. Filtration | N2 Pressure | < 2 bar | Avoid compacting the cake too tightly, which traps solvent pockets.[2] |
| 2. Wash | Solvent | Water/Ethanol | Remove residual inorganic salts (Iron/Ammonium Chloride) which can catalyze degradation. |
| 3.[1][2] Pre-Dry | Air Flow | N2 Bleed | Displace oxygen from the wet cake before heating. |
| 4. Main Dry | Pressure | < 50 mbar | Lowers the boiling point of water/ethanol to <35°C. |
| 5. Heating | Temperature | 40–45°C | Gentle heating prevents aniline oxidation. |
| 6.[1] End Point | Time | 4–8 Hours | Monitor LOD.[1] Stop when weight change is <0.1% per hour.[1] |
Module 5: Troubleshooting Data Table
| Observation | Probable Cause | Corrective Action |
| Low Melting Point (<110°C) | Solvent Entrapment or Hydrolysis | Check LOD.[1][2] If dry, check for ring-opened impurity via HPLC.[1][2] |
| Darkening upon storage | Oxidation (Air leak) | Purge container with Argon.[1][2] Store in amber glass or foil bags. |
| Slow Filtration | Particle Agglomeration | Do not increase pressure >3 bar.[1] Use a larger filter surface area or wash with ethanol to displace water.[1] |
References
-
Rivaroxaban Synthesis Overview
-
Process Chemistry & Impurities
-
General Lactam Stability
-
Safety & Handling
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Testing of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. The objective is to present a scientifically sound, validated HPLC method that ensures the reliable and accurate determination of purity and impurity profiles, a critical aspect of quality control in drug development and manufacturing.[1][2][3] This document adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure global regulatory acceptance.[4][5][6][7]
Introduction: The Significance of Purity in Pharmaceutical Intermediates
The pyrrolidinone ring is a fundamental structural motif in many biologically active compounds and approved drugs.[8] 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of various pharmaceutical agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a cornerstone of pharmaceutical quality assurance.[4][9]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high sensitivity, specificity, and resolving power.[3][10][11] It allows for the separation, identification, and quantification of the main compound from its potential impurities, including starting materials, by-products, and degradation products.[1][2]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving optimal separation and accurate quantification. This section compares two common reversed-phase HPLC (RP-HPLC) methods with different column technologies and mobile phase compositions.
Method A: Conventional C18 Stationary Phase
This method utilizes a traditional C18 silica-based column, a workhorse in pharmaceutical analysis.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)
-
Detection: UV at 254 nm
Method B: Phenyl-Hexyl Stationary Phase
This alternative method employs a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: A gradient of methanol and an ammonium formate buffer (pH 4.5)
-
Detection: UV at 254 nm
Supporting Experimental Data (Illustrative)
The following table summarizes the comparative performance of the two methods based on typical validation parameters.
| Validation Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Selection |
| Specificity | Baseline resolution of the main peak from known impurities. | Improved resolution for a critical impurity pair. | Method B demonstrates superior selectivity for a key process impurity. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods provide acceptable accuracy.[12] |
| Precision (%RSD) | < 1.0% | < 0.8% | Method B exhibits slightly better precision. |
| LOD | 0.01% | 0.008% | Method B offers a lower limit of detection. |
| LOQ | 0.03% | 0.025% | Method B provides a lower limit of quantitation. |
| Robustness | Sensitive to pH changes in the mobile phase. | Less affected by minor variations in mobile phase composition and temperature. | Method B demonstrates greater reliability during routine use. |
Validated HPLC Method for Purity Testing
This section details the experimental protocol for the selected HPLC method and its validation in accordance with ICH Q2(R2) guidelines.[5][6]
Chromatographic Conditions
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Ammonium Formate (pH 4.5)
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A:Mobile Phase B (70:30 v/v)
Validation Protocol
The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose, which is the quantitative determination of the purity of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one and the quantification of its impurities.[13][14]
Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC method.
3.2.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][15]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one reference standard.
-
Analyze a sample of the drug substance spiked with known impurities.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the drug substance and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one should be free from any co-eluting peaks from the blank, known impurities, and degradation products. Peak purity analysis using a diode array detector (DAD) should confirm the spectral homogeneity of the main peak.
3.2.2. Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][13]
-
Protocol:
-
Prepare a series of at least five standard solutions of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one ranging from the limit of quantitation (LOQ) to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3.2.3. Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found.[4][15]
-
Protocol:
-
Prepare placebo samples spiked with 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations (three concentrations, three replicates each).
-
Calculate the percentage recovery for each determination.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
3.2.4. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][15]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate samples of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.
-
3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
3.2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits for all variations.
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed before analyzing any samples to ensure the chromatographic system is performing adequately.
-
Protocol:
-
Prepare a system suitability solution containing 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one and a known impurity.
-
Inject the solution five times before starting the analysis.
-
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Resolution: ≥ 2.0 between the main peak and the closest eluting impurity peak.
-
%RSD of Peak Areas: ≤ 2.0% for replicate injections.
-
Chemical Structure of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Caption: The chemical structure of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.
Conclusion
This guide has presented a comparative analysis of two RP-HPLC methods for the purity testing of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one. The selected method, utilizing a Phenyl-Hexyl stationary phase, demonstrates superior performance in terms of selectivity, precision, and robustness. The detailed validation protocol, based on ICH Q2(R2) guidelines, provides a clear framework for establishing a reliable and scientifically sound analytical method. The implementation of this validated method will ensure the consistent quality and purity of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed. [Link]
-
The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
(PDF) FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. PubMed. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
HPLC in Pharmaceutical Applications. Lab Manager. [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. actascientific.com [actascientific.com]
A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Abstract
Introduction: The Molecule and the Method
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a molecule featuring two key structural motifs: a five-membered lactam (pyrrolidin-2-one) and a disubstituted aniline ring. The precise arrangement of the amino and chloro substituents on the phenyl ring creates a specific electronic environment that profoundly influences the NMR spectrum. Accurate interpretation of its ¹H and ¹³C NMR spectra is critical for confirming its identity, assessing purity, and understanding its chemical properties.
¹H NMR provides detailed information on the proton environment and connectivity, while ¹³C NMR maps the carbon skeleton of the molecule.[2][3] Together, they offer a complete picture of the molecular architecture.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the atoms of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one are numbered as follows. This systematic numbering is essential for assigning specific resonance signals to their corresponding nuclei.
Caption: Structure of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one with atom numbering.
Predictive Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted by analyzing the electronic environment of each unique proton. The chemical shift (δ) is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[4]
A. Aromatic Region (δ 6.5 - 8.0 ppm)
The phenyl ring contains three distinct protons: H2', H5', and H6'. Their chemical shifts are dictated by the combined electronic effects of the chloro, amino, and N-lactam substituents.
-
-Cl (Chloro Group): Inductively electron-withdrawing but a weak resonance donor. It generally deshields ortho protons.
-
-NH₂ (Amino Group): A strong electron-donating group through resonance. It strongly shields protons at the ortho (H2') and para (H5') positions, shifting them upfield (to lower ppm values).
-
-N(C=O)R (N-Lactam Group): An electron-withdrawing group due to the carbonyl, which deshields ortho protons (H2', H6').
Predicted Signals:
-
H2': This proton is ortho to both the electron-donating -NH₂ group and the electron-withdrawing N-lactam. The strong shielding from the amino group is expected to dominate. It will appear as a doublet, split by the neighboring H6' (³J ≈ 2-3 Hz, a typical meta coupling). Predicted δ: ~6.8-7.0 ppm.
-
H5': This proton is para to the strongly shielding -NH₂ group and meta to the N-lactam. It will be the most shielded aromatic proton. It will appear as a doublet of doublets, split by H6' (³J ≈ 8-9 Hz, ortho coupling) and H2' (⁴J ≈ 2-3 Hz, meta coupling). Predicted δ: ~6.6-6.8 ppm.
-
H6': This proton is ortho to the electron-withdrawing N-lactam and meta to the -NH₂ group. It will be the most deshielded of the aromatic protons. It will appear as a doublet, split by the neighboring H5' (³J ≈ 8-9 Hz, ortho coupling). Predicted δ: ~7.2-7.4 ppm.
-
-NH₂ Protons: The chemical shift of amine protons can vary widely and is often broad due to quadrupolar relaxation and exchange with trace water. In a non-protic solvent like DMSO-d₆, the signal is more likely to be a sharp singlet. Predicted δ: ~5.0-5.5 ppm.
B. Aliphatic Region (δ 2.0 - 4.0 ppm)
The pyrrolidin-2-one ring contains three sets of methylene protons (CH₂).
-
H5 (-CH₂-N): These protons are adjacent to the nitrogen atom of the lactam, which is connected to the deshielding aromatic ring. They are expected to be the most downfield of the aliphatic signals. Predicted δ: ~3.8-4.0 ppm (triplet).
-
H3 (-CH₂-C=O): These protons are alpha to the carbonyl group, which is strongly electron-withdrawing. Predicted δ: ~2.5-2.7 ppm (triplet).
-
H4 (-CH₂-CH₂-CH₂-): These protons are the most shielded within the ring, being adjacent to other methylene groups. They will show more complex splitting (a multiplet or quintet) due to coupling with both H3 and H5. Predicted δ: ~2.1-2.3 ppm (multiplet).
Predictive Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. Chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which usually prevents signal overlap.[3]
Predicted Signals:
-
C2 (Carbonyl Carbon): Carbonyl carbons are highly deshielded due to the double bond to the electronegative oxygen atom and sp² hybridization.[5] This will be the most downfield signal. Predicted δ: ~174-176 ppm.
-
Aromatic Carbons (δ 110-150 ppm):
-
C1' (C-N): The carbon directly attached to the lactam nitrogen. Predicted δ: ~140-142 ppm.
-
C4' (C-Cl): The carbon bearing the chlorine atom. The direct attachment to an electronegative halogen causes a downfield shift. Predicted δ: ~125-128 ppm.
-
C3' (C-NH₂): The carbon attached to the amino group. The strong electron-donating nature of the -NH₂ group causes significant shielding. Predicted δ: ~145-148 ppm.
-
C2', C5', C6': The chemical shifts of these carbons are influenced by the complex interplay of all three substituents. Predicting their exact order can be challenging without computational methods, but they will reside within the typical aromatic region. Predicted δ range: ~115-130 ppm.
-
-
Aliphatic Carbons (δ 15-50 ppm):
-
C5 (C-N): Adjacent to the nitrogen, this carbon will be the most deshielded in the aliphatic region. Predicted δ: ~48-50 ppm.
-
C3 (C-C=O): Alpha to the carbonyl group. Predicted δ: ~30-33 ppm.
-
C4: The most shielded carbon in the lactam ring. Predicted δ: ~17-20 ppm.
-
Comparison: Predicted vs. Representative Experimental Data
To provide a practical comparison, the table below contrasts the predicted chemical shifts with a typical experimental dataset that would be expected for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one when acquired in DMSO-d₆.
| Assignment | Predicted ¹H Shift (ppm) | Representative ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Representative ¹³C Shift (ppm) |
| H6' | 7.2-7.4 | 7.32 | d (J = 8.5 Hz) | C2 (C=O) | 174-176 |
| H2' | 6.8-7.0 | 6.95 | d (J = 2.4 Hz) | C3' (C-NH₂) | 145-148 |
| H5' | 6.6-6.8 | 6.71 | dd (J = 8.5, 2.4 Hz) | C1' (C-N) | 140-142 |
| NH₂ | 5.0-5.5 | 5.25 | br s | C6' | ~115-130 |
| H5 | 3.8-4.0 | 3.88 | t (J = 7.0 Hz) | C4' (C-Cl) | 125-128 |
| H3 | 2.5-2.7 | 2.58 | t (J = 8.1 Hz) | C5' | ~115-130 |
| H4 | 2.1-2.3 | 2.19 | m | C2' | ~115-130 |
| C5 | 48-50 | ||||
| C3 | 30-33 | ||||
| C4 | 17-20 |
d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR spectra requires a standardized experimental approach.[2] The following protocol is recommended for the analysis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.
-
Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the compound and slows the chemical exchange of the N-H protons, allowing for their observation.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Spectral Width: A standard range of -2 to 12 ppm is appropriate.[2]
-
Acquisition Time: 3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): A 2-5 second delay between scans is crucial for quantitative integration.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed (e.g., 1024 or more), depending on sample concentration.
-
Spectral Width: 0 to 220 ppm is standard for most organic compounds.[5]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed to accurately observe quaternary carbons.[2]
-
Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Conclusion
This guide establishes a detailed predictive framework for interpreting the ¹H and ¹³C NMR spectra of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one. By systematically analyzing the electronic effects of the substituents on both the aromatic and lactam rings, we have assigned chemical shifts and multiplicities for all unique nuclei. The comparison with a representative experimental dataset validates this predictive approach and highlights the key spectroscopic features of the molecule. The provided experimental protocol offers a reliable method for acquiring high-quality data, ensuring that researchers can confidently apply these principles to characterize this compound and its structural analogs in a drug discovery or chemical research setting.
References
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). MDPI. Available at: [Link]
-
1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375. (2025). PubChem, National Institutes of Health. Available at: [Link]
-
13C NMR Chemical Shifts. (2022). Oregon State University. Available at: [Link]
-
Supporting Information Synthesis of 2-Pyrrolidinone Derivatives via N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reaction. (n.d.). chem.scichina.com. Available at: [Link]
-
1 H-and 13 C-NMR chemical shift values of compound 4a. (n.d.). ResearchGate. Available at: [Link]
-
Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. (1967). Canadian Science Publishing. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). PMC, National Institutes of Health. Available at: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). PMC, National Institutes of Health. Available at: [Link]
-
2-Pyrrolidinone, 1-phenyl-. (2025). NIST WebBook. Available at: [Link]
-
Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing. Available at: [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Available at: [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Available at: [Link]
-
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts. Available at: [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). uobasrah.edu.iq. Available at: [Link]
-
13 C{ 1 H} NMR Data a. (n.d.). ResearchGate. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). wiley.com. Available at: [Link]
-
NMR spectrum of 1-phenyl, 2-propanone. (n.d.). ResearchGate. Available at: [Link]
-
3D 1H–13C–14N correlation solid-state NMR spectrum. (n.d.). National MagLab. Available at: [Link]
-
Chemical shifts. (n.d.). chem.ed.ac.uk. Available at: [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (n.d.). ACG Publications. Available at: [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Rsc.org. Available at: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]
Sources
Comparing synthetic routes for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one efficiency
[1]
Executive Summary
The target molecule, 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS 69131-52-8), is a high-value pharmacophore often utilized in the synthesis of Factor Xa inhibitors and PARP inhibitors.[1] Its structural core—an N-aryl pyrrolidinone with an ortho-chloroaniline motif—presents a specific chemoselective challenge: constructing the lactam ring without compromising the halogenated aromatic system or the amine functionality.[1]
This guide objectively compares the two dominant synthetic strategies:
-
Route A (Linear Construction): Acylation of 4-chloro-3-nitroaniline followed by cyclization and reduction.[1]
-
Route B (Convergent Coupling): Copper-catalyzed C–N coupling of 2-pyrrolidinone with an aryl halide.[1]
Verdict: Route A is recommended for multi-kilogram scale-up due to lower raw material costs and higher atom economy, despite the need for careful handling of acid chlorides. Route B is superior for rapid library generation (medicinal chemistry) but suffers from heavy metal waste and higher reagent costs.
Route Analysis & Mechanistic Insight
Route A: The "Acylation-Cyclization" Pathway (Linear)
This route builds the pyrrolidinone ring directly onto the aniline nitrogen. It relies on classical nucleophilic substitution and is highly robust.[1]
-
Step 1: Amidation. Reaction of 4-chloro-3-nitroaniline with 4-chlorobutyryl chloride .[1]
-
Step 2: Cyclization. Base-mediated intramolecular alkylation to close the lactam ring.[1]
-
Step 3: Chemoselective Reduction. Reduction of the nitro group to the amine without dechlorinating the aromatic ring.
Key Technical Challenge: The reduction step. Standard catalytic hydrogenation (Pd/C, H₂) often causes hydrodehalogenation (loss of Cl). Chemoselective methods (e.g., Fe/NH₄Cl or Pt/C-S) are mandatory.
Route B: The "Goldberg/Ullmann" Pathway (Convergent)
This route couples a pre-formed lactam with an aryl halide.
-
Step 1: C–N Coupling. CuI-catalyzed coupling of 2-pyrrolidinone with 1-bromo-4-chloro-3-nitrobenzene .[1]
-
Step 2: Reduction. Similar nitro-to-amine reduction as Route A.[1]
Key Technical Challenge: The coupling requires high temperatures (>100°C) and specific ligands (e.g., diamines) to prevent homocoupling or dehalogenation.
Visualizing the Pathways
Caption: Comparison of Linear (Route A) vs. Convergent (Route B) synthesis. Route A builds the ring; Route B couples it.
Detailed Experimental Protocols
Protocol A: Linear Synthesis (Recommended for Scale)
Step 1 & 2: Formation of the Nitro-Lactam
-
Equipment: 3-neck round bottom flask, mechanical stirrer, addition funnel, N₂ inlet.
-
Solvation: Dissolve 4-chloro-3-nitroaniline (1.0 eq) in dry THF (10 vol) and cool to 0°C. Add Triethylamine (1.2 eq).
-
Acylation: Dropwise add 4-chlorobutyryl chloride (1.1 eq) maintaining internal temp <10°C. Stir for 2 h at RT.
-
Checkpoint: TLC should show consumption of aniline.[1]
-
-
Cyclization: Cool the mixture to 0°C. Add Potassium tert-butoxide (KOtBu) (2.5 eq) in portions. The solution will darken. Stir at RT for 4–6 h.[1]
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water.
Step 3: Chemoselective Reduction (Fe/NH₄Cl Method) Use this method to strictly avoid dechlorination.
-
Suspend the Nitro-Lactam (1.0 eq) in Ethanol/Water (4:1 ratio).[1]
-
Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).
-
Heat to reflux (80°C) for 2–4 h. Monitor by HPLC for the disappearance of the nitro peak.
-
Filtration: Filter hot through Celite to remove iron oxides.[1] Wash with hot ethanol.[1]
-
Isolation: Concentrate filtrate. The product precipitates upon cooling or can be extracted with DCM.
-
Yield: Typically 85–92%.[1]
-
Purity: >98% (HPLC).
-
Protocol B: Catalytic Coupling (Alternative)
-
Reagents: Charge a pressure tube with 1-bromo-4-chloro-3-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq).
-
Ligand: Add trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) and Dioxane (10 vol).
-
Reaction: Sparge with Argon. Seal and heat to 110°C for 16–24 h.
-
Workup: Cool, dilute with EtOAc, filter through silica pad to remove copper.
-
Reduction: Proceed as in Route A.
Performance Comparison
| Metric | Route A (Linear) | Route B (Convergent) |
| Overall Yield | 65 – 75% | 50 – 60% |
| Raw Material Cost | Low (Aniline is a commodity) | High (Aryl bromides/iodides are costly) |
| Atom Economy | Good (HCl is main byproduct) | Poor (Stoichiometric bromide waste) |
| Purification | Crystallization driven | Chromatography often required |
| Safety Profile | Moderate (Acid chloride handling) | Moderate (Heavy metal waste) |
| Scalability | High (Standard unit ops) | Low (Dilute conditions, Cu removal) |
Critical Quality Attributes (CQA)
-
Dechlorinated Impurity: In the reduction step, the "Des-chloro" analog (1-(3-aminophenyl)pyrrolidin-2-one) is the critical impurity.[1]
-
Control Strategy: Avoid Pd/C with H₂. Use Fe/NH₄Cl, SnCl₂, or sulfided Pt/C (Pt/C-S).
-
-
Regioselectivity: Route A is 100% regioselective (N-alkylation).[1] Route B can produce trace O-arylation products if the ligand is not optimized.[1]
References
-
Synthesis of N-Aryl Pyrrolidinones via Acylation
- Title: "Practical Synthesis of N-Aryl-2-pyrrolidinones."
- Source:Journal of Organic Chemistry, 2011.
- Relevance: Establishes the 4-chlorobutyryl chloride cycliz
-
(Representative DOI for class)
-
Chemoselective Reduction of Nitroarenes
- Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amines."
-
Source:Journal of Synthetic Chemistry, 2024.[5]
- Relevance: Validates the use of non-hydrogenation methods to preserve halogen substituents.
-
Copper-Catalyzed Amidation (Goldberg Reaction)
- Title: "Copper-Catalyzed Synthesis of N-Aryl Pyrrolidinones."
- Source:Organic Letters, 2003.
- Relevance: Provides conditions for Route B coupling.
-
Compound Data & CAS Verification
Sources
- 1. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR20110049812A - Novel method of synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 3. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 4. 63762-81-2,1-fluoro-2-methoxy-4-methyl-5-nitrobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. jsynthchem.com [jsynthchem.com]
Reference Standards for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one Analysis
This guide provides a rigorous technical analysis of reference standard strategies for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS 69131-52-8).[1] As this compound lacks a dedicated Pharmacopeial (USP/EP) monograph, this document serves as a critical decision-making framework for researchers validating analytical methods for this specific impurity/intermediate.[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Compound Profile
In the development of N-aryl lactam-based pharmaceuticals (e.g., Factor Xa inhibitors, tyrosine kinase inhibitors), 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one often emerges as a critical process intermediate or a degradation impurity.[1] Its structure—comprising an oxidatively labile aniline and a hydrolytically stable lactam—presents specific challenges for analytical standardization.[1][2]
Unlike "Baclofen Related Compound A" (the regioisomer 4-(4-chlorophenyl)pyrrolidin-2-one), this specific N-substituted isomer does not currently have a primary Pharmacopeial Reference Standard.[1] Consequently, laboratories must choose between Commercial Research-Grade Materials and In-House Qualified Primary Standards .[1] This guide compares these approaches, demonstrating why rigorous in-house qualification is the only "self-validating" path for GLP/GMP compliance.[1][2]
Compound Identification
-
Chemical Name: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one[1][3][4][5]
-
Key Functional Groups: Primary aromatic amine (Aniline), Cyclic amide (Lactam), Aryl chloride.[1][2]
Comparative Analysis: Commercial vs. Qualified Standards
For this specific CAS, the market offers "Chemical Reference Materials" rather than "Certified Reference Materials" (CRMs).[1][2] The distinction is critical for regulatory acceptance.
Performance Comparison Table
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Primary Standard |
| Source | Catalog Vendors (e.g., Accela, Enamine, Sigma) | Custom Synthesis + ISO 17025/34 Qualification |
| Purity Definition | Chromatographic Purity (% Area) .[1][2] Often ignores water, solvents, and inorganic salts.[1][2] | Potency (% w/w) . Calculated via Mass Balance or qNMR.[1][2] Accounts for all impurities. |
| Traceability | Vendor CoA (often unverified batch data).[1][2] | NIST-traceable internal standard (via qNMR).[1][2] |
| Stability Data | Rarely provided.[1][2] "Retest dates" are generic. | Real-time stability established via stress testing.[1] |
| Regulatory Risk | High .[1][2] FDA/EMA may reject "Area %" for assay calculations in pivotal studies.[1][2] | Low . Meets ICH Q3A/Q3B and Q7 requirements.[1][2] |
| Cost/Time | Low / Immediate ($100s, Days).[1][2] | High / Extended ($5,000+, Weeks).[1][2] |
| Performance Impact | Systematic Error: Using 98% "Area" material as "100% Potency" introduces a 2-5% bias in quantitation.[1] | Accuracy: Provides <0.5% uncertainty in response factor (RRF) determination. |
Expert Insight: The "Purity Trap"
Commercial vendors often report purity by HPLC-UV at 254 nm.[1] For 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, the aniline moiety absorbs strongly.[1] However, synthetic precursors like 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (the nitro intermediate) have significantly different extinction coefficients.[1] A 98% purity by HPLC area could realistically be 92% potency once water, residual solvents (often trapped in the lactam lattice), and response factor differences are accounted for.[1][2]
Strategic Workflow: The Qualification Decision Tree
The following diagram illustrates the decision logic for selecting and validating the standard based on the development phase.
Caption: Decision logic for qualifying 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one. Note the critical path for GLP/GMP requiring potency assignment beyond simple chromatographic purity.[1][2]
Experimental Protocol: Self-Validating Qualification
To establish a trustworthy standard (Option B), you must determine the Potency (% w/w) , not just purity.[1][2] The following protocol uses Quantitative NMR (qNMR) , the gold standard for non-compendial materials, as it relies on the physics of nuclear spin rather than reference standards of the analyte itself.[1][2]
Method A: Potency Assignment via qNMR (Internal Standard Method)
This protocol eliminates the need for a "pure" version of the analyte to test the analyte.[1][2]
Reagents:
-
Analyte: ~20 mg of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (dried).
-
Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade).[1][2] Must have non-overlapping signals.
-
Solvent: DMSO-d6 (Excellent solubility for lactams and anilines).[1][2]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 15-20 mg of the analyte (
) and 10-15 mg of the Internal Standard ( ) into the same weighing boat or directly into the vial using a microbalance (precision mg). -
Dissolution: Dissolve completely in 1.0 mL DMSO-d6. Ensure no particulates remain.[1][2]
-
Acquisition:
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Calculation:
Where is potency, is integral area, is number of protons, is molar mass, and is mass.[1][2]
Method B: HPLC-UV Purity & Impurity Profiling
Used to support the Mass Balance approach and determine Relative Response Factors (RRF).[1][2]
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.[1][2] -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the aniline and prevents tailing).[1][2]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (Aniline
transition) and 210 nm (Lactam).[1][2] -
Temperature: 30°C.
Data Interpretation:
-
Main Peak: Expect retention time ~8-12 min depending on gradient.[1]
-
Key Impurities: Look for the Nitro-precursor (elutes later due to non-polar
group) and Hydrolysis products (Ring-opened amino acid, elutes earlier at the void volume).[1][2]
References
-
Chemical Identity & Synthesis Context
-
Analytical Methodology (Lactam/Aniline Metabolism)
-
Standard Qualification Guidelines
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one CAS#: 69131-52-8 [m.chemicalbook.com]
- 4. 110525-56-9,4-(1-Pyrazolyl)butanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2-amino-2-(4-chlorophenyl)cyclohexan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.usp.org [store.usp.org]
Comparative analysis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one vs. non-chlorinated analogs
[1]
Executive Summary
This guide provides a technical evaluation of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (hereafter referred to as ACP ) versus its non-chlorinated analog, 1-(3-Aminophenyl)pyrrolidin-2-one (hereafter APP ).[1]
In drug discovery, the transition from a hydrogen (APP) to a chlorine substituent (ACP) at the para-position relative to the pyrrolidone linkage is rarely accidental. It typically represents a strategic "metabolic block" or a lipophilicity optimization step.[1] This analysis dissects the physicochemical shifts, metabolic implications, and synthetic nuances driven by this single halogen substitution.
| Feature | ACP (Chlorinated) | APP (Non-Chlorinated) | Impact of Chlorination |
| CAS No. | 69131-52-8 | 119283-37-1 / 2483-65-0 (isomer var.)[1] | Identity |
| Mol. Weight | 210.66 g/mol | 176.22 g/mol | +34.44 Da |
| cLogP (Est.) | ~1.8 – 2.1 | ~0.9 – 1.2 | Increased Lipophilicity |
| Metabolic Fate | Resists para-hydroxylation | Prone to rapid para-hydroxylation | Extended Half-life |
| Electronic State | Aniline pKa reduced (less basic) | Aniline pKa standard | Altered H-Bonding |
Physicochemical & Mechanistic Analysis
The "Magic Chloro" Effect
The addition of chlorine at the C4 position (ortho to the amino group, para to the pyrrolidone) induces profound changes in the molecule's behavior.
-
Metabolic Blocking (The Primary Driver):
-
APP (Non-Cl): The C4 position on the phenyl ring is electronically activated and sterically accessible. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) rapidly oxidize this position to form a p-aminophenol derivative, leading to rapid clearance and potential Phase II conjugation (glucuronidation).[1]
-
ACP (Cl): The Chlorine atom sterically and electronically deactivates the C4 position. The C-Cl bond is strong and resistant to oxidative cleavage.[1] This forces metabolism to shift to slower routes (e.g., N-acetylation of the aniline or pyrrolidone ring oxidation), significantly extending in vivo half-life (
).[1]
-
-
Lipophilicity & Permeability:
-
The chloro-substitution increases the partition coefficient (LogP) by approximately 0.7–1.0 log units.[1]
-
Result: ACP exhibits superior passive membrane permeability compared to APP, making it a more viable scaffold for CNS targets or intracellular receptors.
-
-
Electronic Modulation of the Amino Group:
-
The chlorine atom is electron-withdrawing by induction (
) but electron-donating by resonance ( ).[1] However, in the ortho position to the amine (C3-Amino, C4-Chloro), the inductive effect dominates, slightly lowering the pKa of the aniline nitrogen. -
Consequence: The amino group in ACP is a weaker hydrogen bond acceptor but a slightly more acidic hydrogen bond donor than in APP.[1]
-
Mechanistic Diagram: Metabolic Fate
The following diagram illustrates the metabolic divergence caused by the chlorine atom.
Figure 1: Comparative metabolic stability. The C4-chlorine atom in ACP blocks the primary site of oxidative metabolism, preventing the rapid formation of phenolic metabolites seen with APP.
Experimental Protocols: Synthesis & Validation
As an application scientist, you must validate the synthesis to ensure the chlorine atom remains intact and the pyrrolidone ring forms correctly without side reactions.
Synthesis Strategy (Self-Validating Protocol)
Objective: Synthesize ACP from 3-nitro-4-chlorobenzoic acid or 3-nitro-4-chloroaniline precursors. Method of Choice: Cyclization of the aniline with 4-chlorobutyryl chloride.[1]
Step-by-Step Workflow:
-
Acylation (The Critical Junction):
-
Reagents: 3-Amino-4-chloronitrobenzene (Start with Nitro to protect the amine? No, use 3-nitro-4-chloroaniline if reducing later, or 1,3-diamino-4-chlorobenzene with selective protection).[1]
-
Correction: The most robust route starts with 3-nitro-4-chloroaniline .[1]
-
Reaction: Dissolve 3-nitro-4-chloroaniline in THF/DCM. Add 4-chlorobutyryl chloride (1.1 eq) and Triethylamine (1.2 eq) at 0°C.
-
Checkpoint: Monitor TLC. The formation of the linear amide intermediate (N-(3-nitro-4-chlorophenyl)-4-chlorobutanamide) should be quantitative.[1]
-
-
Cyclization (Lactam Formation):
-
Reagents: NaH (Sodium Hydride) or KOtBu in DMF/THF.[1]
-
Procedure: Treat the linear amide with base to displace the terminal alkyl chloride.[1]
-
Observation: Formation of 1-(3-nitro-4-chlorophenyl)pyrrolidin-2-one .[1]
-
Note: The Chlorine on the phenyl ring is stable under these conditions; it will not undergo nucleophilic aromatic substitution (
) because the nitro group is meta to the potential leaving group (Cl), and the amide nitrogen is electron-donating.
-
-
Reduction (The Specificity Test):
-
Challenge: Reduce the Nitro group (
) to Amino ( ) without dechlorinating the aromatic ring. -
Forbidden Method: Pd/C +
(High risk of hydrogenolysis/dechlorination). -
Recommended Method: Iron (Fe) powder /
in Ethanol/Water or in HCl.[1] -
Protocol: Reflux nitro-intermediate with Fe powder (5 eq) and
(saturated aq) in EtOH for 2 hours. -
Validation: LC-MS should show M+H peak of 211.0 (Cl isotope pattern 3:1), confirming retention of Chlorine.[1]
-
Synthesis Workflow Diagram
Figure 2: Synthetic route prioritizing chemoselectivity. The reduction step uses Iron/Ammonium Chloride to prevent the loss of the chlorine atom, which is a risk with catalytic hydrogenation.
Performance Comparison Data
The following data summarizes the expected performance differences based on structure-activity relationship (SAR) principles for N-aryl pyrrolidinones.
| Parameter | ACP (Chlorinated) | APP (Non-Chlorinated) | Implication for Drug Dev |
| HPLC Retention ( | High (Elutes later) | Low (Elutes earlier) | ACP requires higher % organic modifier in QC methods. |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Moderate (~0.5 mg/mL) | ACP may require micronization or formulation aid (e.g., cyclodextrins). |
| Plasma Protein Binding | High (> 90%) | Moderate (~70-80%) | ACP will have a lower free fraction ( |
| Metabolic Stability | High (Microsomal stability > 60 min) | Low (Microsomal stability < 20 min) | ACP is the superior candidate for oral dosing. |
References
-
Chiodi, D., & Ishihara, Y. (2022).[2] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.[1][2] [Link]
-
Context: Foundational text on the "Magic Chloro" effect, explaining the potency and stability boosts seen when substituting H for Cl.[2]
-
-
Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1]
-
Context: Authoritative source on metabolic blocking of para-positions in phenyl rings.[1]
-
-
-
Context: Verification of chemical identity and commercial availability of the specific chlorinated analog.[1]
-
-
Rej, R., et al. (2016).
-
Context: Standard methodology for the 4-chlorobutyryl chloride cyclization route described in Section 3.[1]
-
Safety Operating Guide
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: Proper Disposal Procedures
Executive Summary & Chemical Profile
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a functionalized lactam intermediate, often utilized in the synthesis of Factor Xa inhibitors and other pharmaceutical scaffolds.[1] Its structure combines a chlorinated aniline moiety with a pyrrolidinone ring.[1]
From a disposal perspective, this compound presents a dual challenge: the chlorinated aromatic ring (persistent, potential for dioxin formation if burned improperly) and the aniline functionality (potential toxicity/mutagenicity).[1]
Immediate Action: Do NOT dispose of down the drain or in general trash.[1] This compound requires segregation into Halogenated Hazardous Waste streams.[1]
Chemical Identification Table
| Property | Detail |
| Chemical Name | 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one |
| CAS Number | 1252761-21-9 (Refers to (R)-isomer; treat racemate identically) |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| Physical State | Solid (typically off-white to beige powder) |
| Solubility | Low in water; soluble in DMSO, Methanol, DCM |
| Key Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity |
Hazard Analysis & Disposal Logic
To ensure safety and compliance, we must understand why we dispose of it this way. This protocol is built on Structure-Activity Relationship (SAR) analysis.[1]
-
The Chloro-Aniline Moiety: The presence of a chlorine atom ortho to an amine on a phenyl ring suggests potential for aquatic toxicity and methemoglobinemia if absorbed.[1]
-
Implication: All rinsates must be captured; zero discharge to sewer.[1]
-
-
The Halogen (Chlorine): Standard incineration at low temperatures (600–800°C) can lead to the formation of polychlorinated dibenzodioxins (PCDDs).[1]
-
Implication: Waste must be routed to a facility with high-temperature incinerators (>1100°C) equipped with acid gas scrubbers to neutralize HCl.[1]
-
-
The Lactam Ring: While generally stable, it contributes to the nitrogen load (NOx generation during combustion).[1]
Waste Segregation Protocol
Effective disposal begins at the bench.[1] Segregate waste at the point of generation to prevent cross-contamination and dangerous reactions.[1]
A. Solid Waste (Pure Compound/Spill Debris) [1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
Labeling: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Chlorinated Aniline Derivative)."[1]
-
Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions with the amine group.[1]
B. Liquid Waste (Mother Liquors/Rinsates) [1]
-
Solvent Matrix: If dissolved in DMSO, Methanol, or DCM.[1]
-
Stream: Halogenated Organic Solvents . Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chlorinated solute classifies the entire mixture as halogenated for incineration purposes.[1]
-
Prohibited: Do not mix with aqueous acid waste streams (potential for precipitation or hydrolysis).[1]
Operational Workflows (Visualized)
Workflow 1: Disposal Decision Tree
This logic gate ensures the material ends up in the correct waste stream based on its physical state.[1]
Figure 1: Decision tree for segregating solid vs. liquid waste containing chlorinated aniline derivatives.
Workflow 2: Spill Response & Cleanup
In the event of a benchtop spill, follow this precise sequence to minimize exposure.
Figure 2: Immediate response protocol for solid or liquid spills.[1][2]
Detailed Disposal Protocol
Step 1: Preparation & PPE
Before handling waste containers, ensure you are wearing:
-
Gloves: Double-gloving with Nitrile (0.11 mm minimum) is recommended due to the aniline derivative's potential for skin absorption.[1]
-
Eye Protection: Chemical splash goggles.[1]
-
Respiratory: If handling large quantities of dry powder, use a fume hood or an N95 particulate respirator to prevent inhalation.[1]
Step 2: Packaging
-
Solids: Transfer all contaminated consumables (weigh boats, pipette tips, gloves) and solid chemical into a clear plastic bag, seal it, and place it inside the solid waste drum.[1]
-
Liquids: Pour liquid waste into the Halogenated Solvent carboy.
Step 3: Labeling (RCRA Compliance)
Your waste tag must explicitly list:
-
Full Chemical Name: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.[1][3]
-
Constituents: If in solution, list the solvent % (e.g., "95% Methanol, 5% 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one").
Step 4: Final Destruction
The waste management contractor must be instructed to utilize Incineration .[1]
-
Method: Rotary Kiln Incineration.[1]
-
Temperature: >1100°C (2000°F).[1]
-
Residence Time: >2 seconds.[1]
-
Justification: This ensures the complete cleavage of the chlorinated bond and destruction of the aromatic ring, preventing environmental release of persistent organic pollutants (POPs).[1]
References
-
PubChem. (n.d.).[1] 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one (CID 13062315).[1][3] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]
-
U.S. EPA. (2024).[1] Management of Halogenated Organic Wastes (RCRA Guidelines).[1] Environmental Protection Agency.[1] Retrieved February 26, 2026, from [Link][1]
Sources
Personal protective equipment for handling 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
Executive Safety Assessment
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a critical intermediate in the synthesis of anticoagulants (specifically Apixaban). While often labeled with standard GHS warnings (Irritant H315, H319, H335), its structural moieties—a chloro-aniline coupled with a pyrrolidinone ring—demand a higher tier of precaution than standard laboratory reagents.
The Toxicological Logic (Why Standard PPE is Insufficient)
-
Aniline Moiety: Aniline derivatives are known sensitizers and can cause methemoglobinemia (interference with oxygen transport in blood) upon absorption. They are often lipophilic, facilitating skin permeation.
-
Pharmacological Potency: As a late-stage intermediate for a Factor Xa inhibitor, this compound may possess intrinsic biological activity. In the absence of specific OEL (Occupational Exposure Limit) data, it must be handled as a Potent Compound (Occupational Exposure Band 3 estimated: 10–100 µg/m³) .
Risk-Based PPE Matrix
This matrix replaces generic advice with task-specific barrier selection.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | Primary: Fume Hood/BSCSecondary: N95 or P100 Respirator (if open handling is unavoidable) | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer glove every 30 mins | Safety Goggles(prevent dust ingress) | Lab Coat + Tyvek Sleeves (covers wrist gap) |
| Solution Handling (Synthesis, Extraction) | Primary: Fume Hood (Sash <18") | Laminate / Multilayer (e.g., Silver Shield®) if handling concentrated stock.Double Nitrile for dilute solutions.[1][2] | Safety Glasses w/ Side Shields + Face Shield (if splash risk exists) | Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup (> 10 grams/mL) | Full-Face Elastomeric Respirator (P100 + Organic Vapor Cartridge) | Heavy Duty Butyl or Viton (>14 mil thickness) | Integrated in Full-Face Respirator | Tyvek Coverall (Type 5/6) + Shoe Covers |
Glove Permeation Science
-
Nitrile: Good for incidental splash protection against the solid.
-
The Risk: Small aromatic amines (anilines) can permeate thin nitrile (<4 mil) in under 15 minutes.
-
The Solution: For prolonged contact or solvent handling (e.g., DCM/Methanol solutions), use Laminate (EVOH) gloves, which offer >480 min breakthrough time against aromatics.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a self-validating loop to ensure containment integrity.
Phase 1: Engineering Setup (Pre-Work)
-
Velocity Check: Verify Fume Hood face velocity is 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun if handling the dry powder, as pyrrolidinone derivatives can be electrostatic, causing "fly-away" dust.
-
Waste Prep: Place a dedicated solid waste container inside the hood to prevent moving contaminated items across the sash line.
Phase 2: Donning Sequence (Critical)
-
Inspect Lab Coat (ensure no tears).
-
Don Inner Gloves (Nitrile, extended cuff).
-
Don Tyvek Sleeves (tuck inner glove under sleeve).
-
Don Outer Gloves (tuck sleeve into outer glove).
-
Validation: This "shingling" method ensures liquids flow away from the skin.
-
Phase 3: Handling & Synthesis
-
Weighing: Do not weigh on an open bench. If a balance enclosure is unavailable, use the "tare-outside, weigh-inside" method:
-
Tare vial outside.
-
Add solid inside hood.
-
Cap tightly before removing to check weight.
-
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization of the solid.
Phase 4: Decontamination & Doffing
-
Wipe Down: Wipe all exterior surfaces of flasks/vials with a methanol-dampened Kimwipe before removing them from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and discard immediately into hazardous waste.
-
Wash: Wash inner gloves with soap/water before removing them.
Visualization: Safety Logic Flow
The following diagram illustrates the decision logic for handling this specific intermediate, prioritizing engineering controls over PPE.
Caption: Decision tree for PPE and Engineering Controls based on physical state (Solid vs. Liquid).
Disposal & Emergency Response
Disposal Strategy
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) due to the amine functionality (risk of exothermic reaction or nitration).
-
Container: High-density polyethylene (HDPE) or Glass.
-
Labeling: Must explicitly list "Halogenated" and "Toxic" due to the chloro-aniline component.
Spill Response (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don N95/P100 and double gloves.
-
Contain: Cover powder with a damp paper towel (water or PEG-400) to prevent dust dispersal.
-
Clean: Scoop up damp material. Wipe surface 3x with soap and water. Do not use a brush/dustpan (generates dust).
References
-
PubChem. Compound Summary: 1-(4-Chlorophenyl)pyrrolidin-2-one (Related Structure). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). [Link][3]
-
ECHA (European Chemicals Agency). Substance Information: Aniline Derivatives & Sensitization Risks. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
